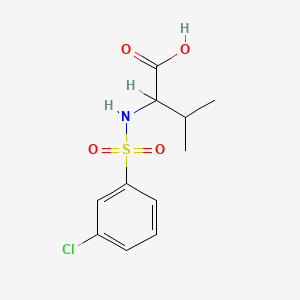

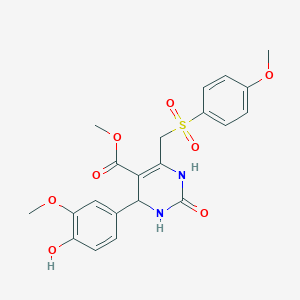

2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid involves multiple steps, including reactions that introduce the benzenesulfonamido group into the molecular framework. For example, the synthesis of hydroxyethylsulfonamides and related derivatives from (2S,3S)-Boc-phenylalanine epoxide indicates the complexity and specificity required in constructing molecules with the sulfonamido moiety. These syntheses highlight the importance of the sulphonamide group and the stereochemistry for biological activity, even though this aspect is not directly applicable to our target compound (Moreth et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as those containing the benzenesulfonamido group, showcases complex conformations. The X-ray crystal structure analysis of these compounds reveals propeller-like conformations and the spatial arrangement necessary for biological activity, underscoring the significance of molecular architecture in determining chemical and physical properties (Moreth et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing the sulfonamide group involves various reactions, including those that lead to the formation of novel molecular structures. For instance, the reaction of certain sulfonamides with hydroxylamine hydrochloride demonstrates the potential for generating isoxazoline derivatives, showcasing the versatility of the sulfonamide group in chemical transformations (Kurihara et al., 1977).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and glass transition temperature, are crucial for understanding their behavior in various environments. Studies on similar compounds, like 3-Methylbutane-1,2,3-tricarboxylic acid, provide insights into the physicochemical properties that influence their phase state and solubility in different solvents, which are essential for applications and further chemical modifications (Dette et al., 2014).

Aplicaciones Científicas De Investigación

Electrochemical Surface Finishing and Energy Storage

Electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, such as those containing AlCl3 and dimethylsulfone, has seen progress. This technology is applied in electroplating and energy storage, demonstrating the potential utility of specific ionic compounds in advancing electrochemical applications. This could be relevant for the synthesis or application of "2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid" in similar contexts (Tsuda, Stafford, & Hussey, 2017).

Environmental and Health Impact Studies

The environmental persistence and potential health impacts of perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been extensively studied. These studies underscore the importance of understanding the environmental fate and toxicological effects of chemical compounds, which could be applicable to the environmental and health impact assessment of "this compound" (Lau, Butenhoff, & Rogers, 2004).

Advances in Analytical Detection

The development of analytical methods for detecting chemicals in biological samples, such as the detection of common drugs of abuse using Dried Blood Spot (DBS) devices, highlights the importance of analytical techniques in chemical research. Such methodologies could be relevant for detecting and studying "this compound" or its metabolites in various matrices (Ververi, Vincenti, & Salomone, 2022).

Environmental Remediation

The study of removal technologies for aqueous contaminants, such as PFOS and PFOA, through adsorption methods, provides a framework for understanding how "this compound" might be handled in environmental remediation efforts. This includes exploring the effectiveness of various adsorbents and the challenges associated with adsorbent regeneration (Espana, Mallavarapu, Naidu, & Naidu, 2015).

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABGGVIJYNCUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)